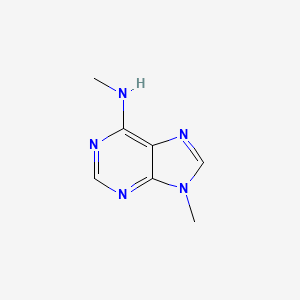
6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (DFCA) is an important organic compound that has been the subject of various scientific research studies. It is a synthetic compound that is used in a variety of applications, including drug development, medical research, and biochemistry. DFCA is a versatile compound that has a wide range of potential applications due to its unique structure and chemical properties.
Applications De Recherche Scientifique
6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been widely studied in the field of scientific research. It has been used in a variety of applications, including drug development, medical research, and biochemistry. 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been found to be useful in the synthesis of various drugs and other compounds, as well as in the development of new drugs. It has also been used in the study of various biochemical processes, such as the metabolism of drugs and other compounds.
Mécanisme D'action
The mechanism of action of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It is also believed to have a role in the regulation of certain cellular processes, such as the release of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are not yet fully understood. However, it is believed that the compound has a role in the regulation of various biochemical processes, such as the metabolism of drugs and other compounds. It is also believed to have a role in the regulation of certain cellular processes, such as the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the major advantages of using 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is its ability to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. This can be useful in the study of various biochemical processes. Additionally, 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has a high solubility in water, making it easy to use in laboratory experiments. However, 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be toxic in large doses and can cause irritation if inhaled or ingested.
Orientations Futures
The potential applications of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are vast, and there are many possible future directions for research. One potential direction is the development of new drugs based on the compound. Additionally, research into the biochemical and physiological effects of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid could lead to a better understanding of the compound's mechanism of action. Finally, further research into the synthesis of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid could lead to the development of more efficient synthesis methods.
Méthodes De Synthèse
6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be synthesized using a variety of methods, including organic synthesis and chemical synthesis. The most common method is a chemical reaction between a difluoromethyl group and an indazole carboxylic acid. This reaction produces a compound with the desired structure and properties. Other methods, such as the reaction between a difluoromethyl group and an indazole carboxylic acid, can also be used to synthesize 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
Propriétés
IUPAC Name |
6,6-difluoro-1,4,5,7-tetrahydroindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)2-1-4-5(3-8)11-12-6(4)7(13)14/h1-3H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXKFVKCDTBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1C(=NN2)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)

![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)
![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)


![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)
![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)

